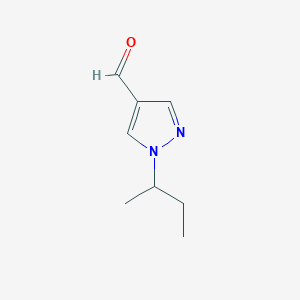

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The specific compound has a butan-2-yl group attached to the nitrogen at the first position and a carbaldehyde group at the fourth position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, often involves the use of precursor compounds that can undergo various chemical reactions to introduce different functional groups. In one study, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for synthesizing a series of novel heterocycles . Although this does not directly describe the synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, it provides insight into the type of reactions that pyrazole carbaldehydes can undergo to form diverse heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyrazole core. The presence of the butan-2-yl group and the carbaldehyde functional group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Chemical Reactions Analysis

Pyrazole carbaldehydes can participate in a variety of chemical reactions. For instance, the reaction of linearly bonded 1,1'-bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol in the presence of Me3SiCl and triethylamine leads to the formation of bis[4-(1,3-diselenan-2-yl)pyrazoles] . This demonstrates the reactivity of the carbaldehyde group in nucleophilic addition reactions. Although the specific reactions of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde are not detailed in the provided papers, similar reactivity can be expected due to the presence of the reactive aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For example, sulfur-containing pyrazole carbaldehydes have been shown to exhibit bacteriostatic effects and are used as antiseptics . The presence of different functional groups can also affect the solubility, boiling point, melting point, and stability of the compound. The reactivity of the aldehyde group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would make it a versatile intermediate for further chemical transformations.

科学的研究の応用

Synthesis and Characterization

- 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is used in the synthesis of various heterocyclic compounds. A study by Hamed et al. (2020) reported the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, which were then characterized through spectral analyses and screened for antimicrobial activity (Hamed et al., 2020).

Antimicrobial Activity

- Compounds synthesized using pyrazole derivatives, including 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrate significant antimicrobial properties. Research by Chougule et al. (2020) explored the synthesis of indan-1-one derivatives with pyrazole carbaldehydes, finding potent antibacterial properties against various bacterial strains (Chougule et al., 2020).

Antioxidant Properties

- The compound also plays a role in the synthesis of antioxidants. Gouda et al. (2016) synthesized nicotinonitriles using pyrazole carbaldehydes, including 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, which exhibited antioxidant capabilities (Gouda et al., 2016).

Synthesis of Novel Heterocycles

- This compound is integral in creating novel heterocycles. A study by Baashen et al. (2017) used a similar pyrazole carbaldehyde derivative to synthesize new heterocycles, demonstrating the versatility of these compounds in creating diverse chemical structures (Baashen et al., 2017).

Formation of Complex Compounds

- It is also utilized in forming complex chemical structures. Research by Papernaya et al. (2015) involved the reaction of pyrazole carbaldehydes with amino alcohols, indicating the potential of such compounds in advanced chemical synthesis (Papernaya et al., 2015).

Applications in Drug Synthesis

- Additionally, pyrazole-4-carbaldehydes are used in drug synthesis. A study by Sudha et al. (2021) synthesized derivatives of pyrazole-4-carbaldehyde for evaluating their antioxidant and anti-inflammatory activities, suggesting potential applications in medicinal chemistry (Sudha et al., 2021).

Safety And Hazards

特性

IUPAC Name |

1-butan-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHUMPHCEXEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)